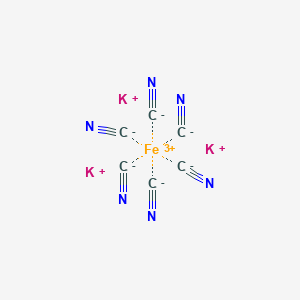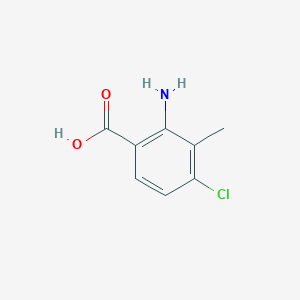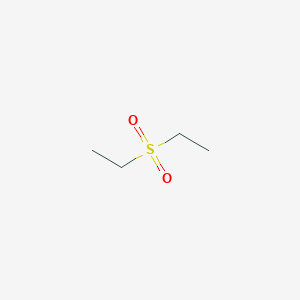
エチルクリサンテマート
概要
説明
キク酸エチルエステルは、様々な天然および合成殺虫剤と密接に関連する有機化合物です。 これは、キク酸から誘導され、キク酸は、キク科のシャクヤクの種子から発見される天然の殺虫剤であるピレトリンIの主要な成分です 。 この化合物は、合成ピレスロイドの製造において広く使用されており、合成ピレスロイドは強力な殺虫作用で知られています .
科学的研究の応用
Chrysanthemic acid, ethyl ester has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
生化学分析
Biochemical Properties
Ethyl Chrysanthemate has been found to interact with specific enzymes in certain bacteria. For instance, a carboxylesterase from Arthrobacter globiformis was found to hydrolyze a mixture of Ethyl Chrysanthemate isomers stereoselectively .
Molecular Mechanism
The molecular mechanism of Ethyl Chrysanthemate involves its hydrolysis by carboxylesterase. This enzyme cleaves the ester bond in Ethyl Chrysanthemate, leading to the production of chrysanthemic acid .
Metabolic Pathways
Ethyl Chrysanthemate is involved in metabolic pathways mediated by carboxylesterase. This enzyme catalyzes the hydrolysis of Ethyl Chrysanthemate, leading to the production of chrysanthemic acid .
準備方法
合成経路と反応条件
キク酸エチルエステルは、ジエンのシクロプロパン化反応、続いてエステルの加水分解によって合成することができます 。反応は通常、触媒として銅粉末を使用し、ヒドロキノンなどの酸化防止剤を伴います。 反応は、窒素雰囲気下で昇温(約120°C)で行われ、ジアゾ酢酸メチルエステル溶液を徐々に添加します 。反応後、混合物を冷却し、過剰なジエンを蒸留によって除去します。 次に、真空を上げてキク酸エステルを蒸留することによって製品を精製します .
工業生産方法
キク酸エチルエステルの工業生産には、キク酸とエタノールの再エステル化が含まれます。 このプロセスは、多くの場合、酸触媒の存在下で、制御された条件下で行われ、高い収率と純度が保証されます .
化学反応の分析
反応の種類
キク酸エチルエステルは、以下のものを含む様々な化学反応を受けます。
エステル化: この化合物は、キク酸とエタノールを含むエステル化反応によって合成することができます.
加水分解: このエステルは加水分解され、キク酸とエタノールを生成することができます.
酸化と還元:
一般的な試薬と条件
生成される主な生成物
加水分解: キク酸とエタノールを生成します.
エステル化: キク酸とエタノールからキク酸エチルエステルを生成します.
科学研究への応用
キク酸エチルエステルは、科学研究において、特に化学、生物学、医学、および産業の分野で幅広い用途を持っています。
作用機序
キク酸エチルエステルは、主にその殺虫作用によって効果を発揮します。この化合物は昆虫の神経系を標的にし、麻痺と死をもたらします。 メカニズムは、神経細胞のナトリウムイオンチャネルの阻害を含み、これは神経インパルスを正常に伝達することを妨げます 。 この作用は、他のピレスロイド系殺虫剤に似ており、ピレスロイド系殺虫剤は、その速効性と強力な殺虫作用で知られています .
類似化合物との比較
キク酸エチルエステルは、その構造と特性においてユニークですが、他の類似化合物と比較することができます。例えば:
ピレトリンIおよびII: シャクヤクから発見される天然の殺虫剤です.
アレスリン類: キク酸のエステルである合成ピレスロイドです.
ペルメトリンとシペルメトリン: 類似の殺虫作用を持つが、化学構造が異なる合成ピレスロイドです.
キク酸エチルエステルは、その特定のエステル結合と、様々なピレスロイド系殺虫剤の合成における前駆体としての役割により、際立っています .
特性
IUPAC Name |
ethyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c1-6-14-11(13)10-9(7-8(2)3)12(10,4)5/h7,9-10H,6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIMXTGUGWLAOFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(C1(C)C)C=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2052651 | |
| Record name | Ethyl chrysanthemate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2052651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97-41-6 | |
| Record name | Ethyl chrysanthemate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl chrysanthemate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097416 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl chrysanthemate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10819 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl chrysanthemate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2052651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2,2-dimethyl-3-(2-methylpropenyl)cyclopropanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.346 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Ethyl Chrysanthemate primarily known for?
A1: Ethyl Chrysanthemate is primarily known as an attractant for certain insects. While it was once considered for pest control, its effectiveness was limited, and newer, more effective pheromone-based solutions have been discovered. For instance, Ethyl 4-methyloctanoate has been identified as a more potent attractant for the African rhinoceros beetle (Oryctes monoceros) and the rhinoceros beetle (Oryctes rhinoceros) compared to Ethyl Chrysanthemate. [, ]
Q2: What is the main application of Ethyl Chrysanthemate in biocatalysis?
A2: Ethyl Chrysanthemate serves as a substrate for stereoselective hydrolysis by specific microbial esterases. This reaction yields (+)-trans-chrysanthemic acid, a valuable chiral building block for synthesizing pyrethroid insecticides. [, , ]
Q3: Which microorganisms are known to exhibit this stereoselective hydrolysis activity towards Ethyl Chrysanthemate?
A3: Research has identified several bacterial strains capable of stereoselectively hydrolyzing Ethyl Chrysanthemate. Notable examples include Arthrobacter globiformis SC-6-98-28 and Alcaligenes sp. NBRC 14130. [, , , ]
Q4: Can you elaborate on the enzyme responsible for Ethyl Chrysanthemate hydrolysis in Arthrobacter globiformis SC-6-98-28?
A4: The enzyme responsible for Ethyl Chrysanthemate hydrolysis in Arthrobacter globiformis SC-6-98-28 is an esterase. This enzyme has been purified and characterized, revealing a molecular weight of 43,000 Da (SDS-PAGE) and 94,000 Da (gel filtration), suggesting a dimeric structure. [, ]
Q5: What are the optimal conditions for this esterase activity?
A5: The esterase exhibits optimal activity at pH 10.0 and a temperature of 45 °C. [, ]
Q6: Has the gene encoding this esterase been studied?
A6: Yes, the gene encoding the esterase from Arthrobacter globiformis SC-6-98-28 has been cloned and overexpressed in Escherichia coli. This enabled large-scale production of the enzyme, significantly enhancing the efficiency of (+)-trans-chrysanthemic acid production. []
Q7: What insights did the amino acid sequence analysis of this esterase provide?
A7: Sequence analysis revealed similarities between the esterase and other enzymes, including class C β-lactamases, D,D-carboxypeptidases, D-aminopeptidases, 6-aminohexanoate-dimer hydrolase, and a Pseudomonas esterase. These findings suggest a possible evolutionary relationship and conserved catalytic mechanisms among these enzymes. []
Q8: Did the sequence analysis reveal any potential active sites?
A8: The sequence comparison highlighted a Ser-X-X-Lys motif, which is likely part of the enzyme's active site. This motif is commonly found in serine hydrolases, further supporting the esterase's classification. []
Q9: Are there any alternative synthetic approaches for (+)-trans-chrysanthemic acid production?
A9: Yes, besides enzymatic methods, chemical synthesis routes for (±)-trans-chrysanthemic acid and related compounds have been explored. One approach utilizes the reaction of (3-methyl-2-butenyl)(nonafluorobutyl)sulfone with ethyl 3-methyl-2-butenoate (ethyl senecioate) to produce Ethyl Chrysanthemate, which can then be further converted to the acid. []
Q10: What are the applications of 6,6-dimethyl-3-oxadicyclo[3.1.0]hexane-2,4-dione, a compound derived from Ethyl Chrysanthemate?
A10: 6,6-dimethyl-3-oxadicyclo[3.1.0]hexane-2,4-dione, a derivative of Ethyl Chrysanthemate, is a valuable intermediate in organic synthesis. It can be prepared from Ethyl Chrysanthemate through a series of chemical transformations. [, , ]
Q11: Have researchers investigated different synthetic methods for 6,6-dimethyl-3-oxadicyclo[3.1.0]hexane-2,4-dione?
A11: Yes, several methods for synthesizing 6,6-dimethyl-3-oxadicyclo[3.1.0]hexane-2,4-dione have been investigated, focusing on improving yield and environmental friendliness. These methods often involve oxidizing Ethyl Chrysanthemate to 3,3-dimethyl-1,2-cyclopropane dicarboxylic acid followed by cyclization. [, , ]
Q12: Are there any studies on the cis-trans isomerization of Ethyl Chrysanthemate?
A12: Yes, research has explored the use of dichlorobis(organonitrile)palladium(II) complexes as catalysts for cis-trans isomerization of Ethyl Chrysanthemate and chrysanthemic acid. []
Q13: Can Ethyl Chrysanthemate be used for the synthesis of other bioactive molecules?
A13: Yes, research has explored using the trans-2,2-dimethyl cyclopropyl group derived from Ethyl Chrysanthemate in the synthesis of novel nucleoside analogs. These analogs were investigated for potential antiviral activity. [, ]
Q14: What are the prospects of developing novel pest control solutions based on the research findings?
A14: The identification of Ethyl 4-methyloctanoate as a more potent attractant for certain beetle species provides valuable insights for developing pheromone-based pest control strategies. This could involve using Ethyl 4-methyloctanoate alone or in combination with other attractants to create more effective traps. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![(7R,8S)-8-(3,4-Dimethoxyphenyl)-8-(2-propen-1-yl)-1,4-dioxaspiro[4.5]decan-7-ol](/img/structure/B43094.png)


